molecular formula C20H22N4O3 B12464370 N'-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide

N'-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B12464370
M. Wt: 366.4 g/mol
InChI Key: LOUMRSSLMCRIGI-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: can be compared with other hydrazide derivatives or compounds containing piperidine and nitrophenyl groups.

    N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H22N4O3/c25-20(14-16-6-8-19(9-7-16)24(26)27)22-21-18-10-12-23(13-11-18)15-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,25)

InChI Key

LOUMRSSLMCRIGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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